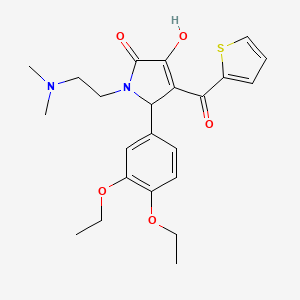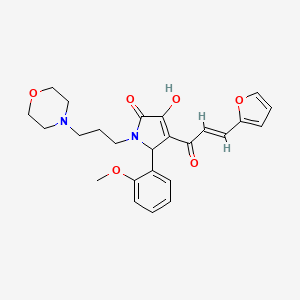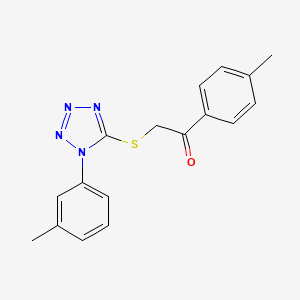![molecular formula C24H20N4OS B2503831 1-(benzylthio)-4-phénéthyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111196-73-6](/img/structure/B2503831.png)
1-(benzylthio)-4-phénéthyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which combines a triazole ring fused with a quinazoline moiety, along with benzylthio and phenethyl substituents. Such compounds are of significant interest due to their potential biological activities, including anticancer, antifungal, and antioxidant properties .
Applications De Recherche Scientifique
1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been explored for various scientific research applications:
Mécanisme D'action
Target of Action
The primary target of the compound 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, also known as HMS3490D20, is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . By targeting PCAF, HMS3490D20 can potentially influence the transcriptional activity of numerous genes, thereby affecting various cellular processes .
Mode of Action
HMS3490D20 interacts with PCAF by binding to its active site . This binding inhibits the enzymatic activity of PCAF, preventing it from acetylating histones . Histone acetylation is a key process in gene expression, so by inhibiting PCAF, HMS3490D20 can alter the expression of genes regulated by this enzyme .
Biochemical Pathways
The inhibition of PCAF by HMS3490D20 affects the histone acetylation pathway . This pathway is crucial for the regulation of gene expression. By inhibiting PCAF, HMS3490D20 prevents the acetylation of histones, which can lead to changes in the structure of chromatin and subsequently alter gene expression . The downstream effects of this can include changes in cell growth, differentiation, and apoptosis, among other processes .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of hms3490d20 . These studies can provide insights into how the compound interacts with its target and how it might be metabolized and excreted .
Result of Action
The molecular and cellular effects of HMS3490D20’s action are primarily related to its inhibition of PCAF. This can lead to changes in gene expression, which can subsequently affect various cellular processes . For example, if PCAF is involved in promoting cell growth, HMS3490D20’s inhibition of PCAF could potentially slow down or stop this growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from benzoic acid, followed by cyclization and subsequent functionalization steps . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio or phenethyl groups, often using halogenated reagents under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced quinazoline derivatives, and various substituted analogs depending on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
- 1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(4H)-one
- 1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-b]quinazolin-5(4H)-one
Comparison: Compared to its analogs, 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and binding affinities. Its benzylthio and phenethyl groups are crucial for its interaction with molecular targets, potentially making it more effective in certain applications .
Propriétés
IUPAC Name |
1-benzylsulfanyl-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c29-22-20-13-7-8-14-21(20)28-23(27(22)16-15-18-9-3-1-4-10-18)25-26-24(28)30-17-19-11-5-2-6-12-19/h1-14H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUBGLYCXSDOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2503751.png)




![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)
![5-methyl-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2503761.png)
![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)
![[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2503764.png)


![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)
![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)
![2-Chloro-1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2503771.png)
